molecular formula C9H11ClFNO B13306906 4-(1-Aminopropyl)-2-chloro-6-fluorophenol

4-(1-Aminopropyl)-2-chloro-6-fluorophenol

Katalognummer: B13306906
Molekulargewicht: 203.64 g/mol
InChI-Schlüssel: QNUUSNZKTWRSOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Aminopropyl)-2-chloro-6-fluorophenol is an organic compound that features a phenol group substituted with an aminopropyl chain, a chlorine atom, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2-chloro-6-fluorophenol typically involves the introduction of the aminopropyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorophenol, is reacted with 1-aminopropane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminopropyl)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminopropyl)-2-chloro-6-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(1-Aminopropyl)-2-chloro-6-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with active sites, while the phenol group can participate in various chemical reactions. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Aminopropyl)-2-chlorophenol
  • 4-(1-Aminopropyl)-6-fluorophenol
  • 4-(1-Aminopropyl)-2-chloro-3-fluorophenol

Uniqueness

4-(1-Aminopropyl)-2-chloro-6-fluorophenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and biological activities. The presence of both chlorine and fluorine atoms can enhance its stability and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C9H11ClFNO

Molekulargewicht

203.64 g/mol

IUPAC-Name

4-(1-aminopropyl)-2-chloro-6-fluorophenol

InChI

InChI=1S/C9H11ClFNO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3

InChI-Schlüssel

QNUUSNZKTWRSOT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=C(C(=C1)Cl)O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.